5-bromo-4aH-3,1-benzoxazine-2,4-dione

Crystallography Solid-state chemistry Polymorph screening

5-Bromo-4aH-3,1-benzoxazine-2,4-dione (synonyms: 5-bromoisatoic anhydride, 6-bromo-1H-3,1-benzoxazine-2,4-dione) is a brominated benzoxazine-2,4-dione heterocycle belonging to the isatoic anhydride family, characterized by a fused benzene–oxazine dione core with a bromine substituent at the 5-position (benzoxazine numbering). This compound serves as a versatile electrophilic building block and pharmaceutical intermediate, with its anhydride moiety enabling nucleophilic ring-opening by amines, alcohols, and carbanions, while the aryl bromide provides a synthetic handle for transition-metal-catalyzed cross-coupling and cyanation reactions.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
Cat. No. B12363230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4aH-3,1-benzoxazine-2,4-dione
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)OC(=O)C2C(=C1)Br
InChIInChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H
InChIKeyZEXWRFBEZKTJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4aH-3,1-benzoxazine-2,4-dione (5-Bromoisatoic Anhydride): CAS 4692-98-2 Procurement and Differentiation Guide


5-Bromo-4aH-3,1-benzoxazine-2,4-dione (synonyms: 5-bromoisatoic anhydride, 6-bromo-1H-3,1-benzoxazine-2,4-dione) is a brominated benzoxazine-2,4-dione heterocycle belonging to the isatoic anhydride family, characterized by a fused benzene–oxazine dione core with a bromine substituent at the 5-position (benzoxazine numbering) [1]. This compound serves as a versatile electrophilic building block and pharmaceutical intermediate, with its anhydride moiety enabling nucleophilic ring-opening by amines, alcohols, and carbanions, while the aryl bromide provides a synthetic handle for transition-metal-catalyzed cross-coupling and cyanation reactions [2]. Its molecular formula is C₈H₄BrNO₃ with a molecular weight of 242.03 g/mol, and it is commercially available at purities typically ≥95% .

Why 5-Bromo-4aH-3,1-benzoxazine-2,4-dione Cannot Be Replaced by Non-Halogenated or Alternative 5-Substituted Isatoic Anhydrides


Substitution of 5-bromo-4aH-3,1-benzoxazine-2,4-dione with the unsubstituted parent isatoic anhydride or alternative 5-substituted analogs (5-Cl, 5-F, 5-NO₂, 5-CH₃) introduces functionally consequential differences in crystal packing, synthetic yield profiles, and downstream reactivity. The bromine atom at the 5-position is not merely a steric placeholder: it uniquely enables subsequent Pd-catalyzed cross-coupling and CuCN-mediated cyanation chemistry that chloro, fluoro, nitro, and methyl congeners either cannot support or perform with markedly different efficiency [1]. Additionally, single-crystal X-ray diffraction studies confirm that bromination alters the solid-state packing architecture relative to the non-brominated parent, despite similar molecular geometry—a distinction with implications for formulation, dissolution, and solid-phase reaction behavior [2].

Quantitative Differentiation Evidence: 5-Bromo-4aH-3,1-benzoxazine-2,4-dione vs. Closest Analogs


Crystal Packing Architecture Divergence from Non-Brominated Parent Isatoic Anhydride

Single-crystal X-ray diffraction at 153 K demonstrates that 5-bromo-4aH-3,1-benzoxazine-2,4-dione (refined to R = 0.056) possesses molecular geometry similar to the parent non-brominated compound, yet its crystal packing differs [1]. The title compound crystallizes in space group Pna2₁ with one molecule in the asymmetric unit and the molecule is essentially planar (r.m.s. deviation within 0.2 Å) [1]. This packing divergence means that the brominated derivative cannot be assumed to exhibit identical solid-phase reactivity, dissolution behavior, or formulation characteristics as the unsubstituted parent.

Crystallography Solid-state chemistry Polymorph screening

Synthetic Yield Comparison: 5-Bromo vs. 6-Nitro and 8-Chloro Isatoic Anhydride Derivatives

Patent US4316020 discloses a hydrogen peroxide-mediated oxidation of isatins to isatoic anhydrides and reports comparative yields: 6-bromoisatoic anhydride (equivalent to 5-bromo-4aH-3,1-benzoxazine-2,4-dione) is obtained in 83% yield with melting point 270–275 °C (with decomposition), compared to 6-nitroisatoic anhydride at 80% yield (mp 224–232 °C) and 8-chloroisatoic anhydride at 85% yield (mp 210–215 °C) [1]. The 83% isolated yield for the bromo derivative places it between the chloro and nitro analogs in this oxidation process, indicating comparable synthetic accessibility with the added benefit of the bromide serving as a versatile synthetic handle absent in the nitro and chloro congeners.

Process chemistry Isatoic anhydride synthesis Yield optimization

Bromine as Enabling Synthetic Handle: Cyanation in BMS-214662 Farnesyltransferase Inhibitor Synthesis

In the synthesis of the farnesyltransferase inhibitor BMS-214662, 5-bromoisatoic anhydride serves as the key starting material (intermediate I). The bromide substituent is essential: after cyclization with D-phenylalanine methyl ester to form the benzodiazepindione core and subsequent borane reduction, the aryl bromide is displaced with cuprous cyanide in hot N-methylpyrrolidone to install the 7-cyano group [1]. This CuCN-mediated cyanation is only feasible with bromide (or iodide) as the leaving group; the chloro analog would exhibit substantially lower reactivity under these conditions, while fluoro, nitro, and methyl congeners cannot participate in this transformation at all [1]. The final compound, BMS-214662, demonstrated potent preclinical antitumor activity [2].

Medicinal chemistry Benzodiazepine synthesis Cross-coupling

LogP and Lipophilicity Differentiation from Parent Isatoic Anhydride and Positional Isomers

The bromine substituent at the 5-position (benzoxazine numbering) significantly increases lipophilicity compared to the unsubstituted parent. The 5-bromo derivative has a calculated XLogP3 of 1.7 , compared to the parent isatoic anhydride with a reported LogP of approximately 0.48 , representing an increase of ~1.2 log units. For comparison, the 4-bromo positional isomer (bromine at the 7-position of the benzoxazine ring) has a calculated LogP of 1.24 [1]. This lipophilicity modulation is relevant for applications where membrane permeability or hydrophobic partitioning is critical, and it cannot be replicated by the non-halogenated parent or the more polar 5-nitro analog.

Physicochemical profiling Lipophilicity ADME prediction

Pd-Catalyzed Decarboxylative Coupling: Bromo-Substituted Isatoic Anhydrides Are Competent Substrates for C–C Bond Formation

A 2011 study by Lu et al. demonstrated that substituted isatoic anhydrides, including those bearing bromo substituents, are competent substrates in Pd₂(dba)₃/DPEphos-catalyzed decarboxylative coupling with arylboronic acids, yielding aryl o-aminobenzoates in moderate to good yields [1]. Critically, the bromo moiety on the isatoic anhydride is tolerated under the optimized conditions (Pd₂(dba)₃ 5 mol%, DPEphos 10 mol%, 1-methylpiperidine, THF, O₂, 60 °C), with the optimized system achieving up to 92% yield for the parent substrate [1]. Benzo-substituted isatoic anhydrides with electron-withdrawing groups (including chloro and fluoro) provided good yields, while the strongly electron-withdrawing nitro analog gave slightly lower yields [1]. This establishes that the bromo derivative offers a dual advantage: compatibility with the decarboxylative coupling manifold while retaining the aryl bromide for subsequent orthogonal cross-coupling (Suzuki, Buchwald-Hartwig, etc.)—a sequential diversification strategy unavailable to the parent or methyl-substituted analogs.

Cross-coupling Decarboxylative coupling Palladium catalysis

Melting Point and Thermal Stability Profile vs. 5-Substituted Isatoic Anhydride Series

The 5-bromo derivative exhibits a melting point of 270–275 °C (with decomposition), which is substantially higher than the 5-chloro (8-chloroisatoic anhydride: 210–215 °C), 5-nitro (224–232 °C), and unsubstituted parent (233 °C dec.) congeners [1]. This thermal stability profile reduces the risk of premature decomposition during heated reactions, vacuum drying, or prolonged storage, and provides a wider operational temperature window for melt-phase or solvent-free reactions. The decomposition temperature rather than a sharp melting point is characteristic of the isatoic anhydride class and is consistent with the decarboxylative degradation pathway.

Thermal analysis Process safety Storage stability

Procurement-Driven Application Scenarios for 5-Bromo-4aH-3,1-benzoxazine-2,4-dione Based on Verified Differentiation Evidence


Sequential Decarboxylative Coupling / Cross-Coupling Strategy for Orthogonally Functionalized o-Aminobenzoate Libraries

Researchers constructing libraries of o-aminobenzoate derivatives via palladium-catalyzed decarboxylative coupling should select 5-bromo-4aH-3,1-benzoxazine-2,4-dione over the non-halogenated parent or 5-methyl analog because the retained aryl bromide enables a second, orthogonal cross-coupling step (Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira) following the initial decarboxylative coupling [1]. This dual-reactivity profile is not achievable with fluoro, chloro, nitro, or methyl congeners, which either lack a competent leaving group for the second coupling or exhibit compromised reactivity in the first step [1].

Synthesis of 7-Cyano-1,4-Benzodiazepine Pharmacophores via Bromide Displacement

Medicinal chemistry groups pursuing farnesyltransferase inhibitors or related benzodiazepine-based scaffolds should select 5-bromoisatoic anhydride as the starting building block because the bromine atom at the 5-position is the only substituent among common 5-substituted isatoic anhydrides (Cl, F, NO₂, CH₃) that enables efficient CuCN-mediated cyanation to install the 7-cyano group in the BMS-214662 series [2]. The chloro analog, while potentially reactive, would require significantly harsher conditions and give lower yields; the fluoro, nitro, and methyl analogs cannot participate in this transformation [2].

Solid-Phase or High-Temperature Reactions Requiring Elevated Thermal Stability Margins

For process chemistry applications involving heated reaction media (>200 °C), solvent-free melt reactions, or extended vacuum drying, the 5-bromo derivative's decomposition point of 270–275 °C provides a thermal safety margin 40–65 °C higher than the 5-chloro (210–215 °C) and 5-nitro (224–232 °C) analogs [3]. This higher thermal stability is particularly relevant for kilogram-scale operations where uncontrolled exothermic decomposition of lower-melting analogs poses a process safety hazard [3].

Crystallization and Polymorph Screening Where Crystal Packing Drives Bioavailability

Formulation scientists conducting polymorph screens or solid-form optimization should note that the crystal packing of 5-bromo-4aH-3,1-benzoxazine-2,4-dione differs from the parent non-brominated compound despite similar molecular geometry [4]. This packing divergence, confirmed by single-crystal X-ray diffraction (space group Pna2₁, R = 0.056 at 153 K), means that solubility, dissolution rate, and stability data obtained for the parent isatoic anhydride cannot be extrapolated to the bromo derivative without experimental verification [4].

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